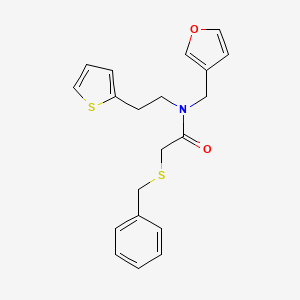
3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one, also known as TOQ, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one involves its ability to interact with various cellular targets, including proteins and DNA. 3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one has been shown to bind to DNA and induce DNA damage, leading to cell death. Additionally, 3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one has been shown to inhibit the activity of various enzymes involved in cell proliferation and apoptosis, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one has been shown to have various biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and reduction of inflammation. Additionally, 3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one in lab experiments is its high purity, which allows for accurate and reproducible results. Additionally, 3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one has been shown to have low toxicity in vitro, making it a suitable compound for studying its potential applications. However, one limitation of using 3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for further research on 3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one. One area of research is the development of more efficient synthesis methods to increase the yield and purity of 3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one. Additionally, further studies are needed to investigate the potential applications of 3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one in other fields, such as infectious diseases and cardiovascular diseases. Furthermore, the mechanisms underlying the neuroprotective effects of 3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one need to be further elucidated to determine its potential as a therapeutic agent for neurodegenerative diseases.
Méthodes De Synthèse
The synthesis of 3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one involves the reaction of 3-(p-tolyl)-1,2,4-oxadiazole-5-carboxylic acid with 2-chloro-3-formylquinoline in the presence of a base. The resulting compound is then subjected to cyclization to form 3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one. This synthesis method has been optimized to achieve high yields of 3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one with purity suitable for scientific research.
Applications De Recherche Scientifique
3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one has been studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and photodynamic therapy. In cancer research, 3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In neurodegenerative diseases, 3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one has been studied for its potential to protect neurons from oxidative stress and reduce inflammation. In photodynamic therapy, 3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one has been used as a photosensitizer to induce cell death in cancer cells.
Propriétés
IUPAC Name |
3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O2/c1-11-6-8-12(9-7-11)17-20-18(23-21-17)14-10-19-15-5-3-2-4-13(15)16(14)22/h2-10H,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCEITPGRROAFKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CNC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

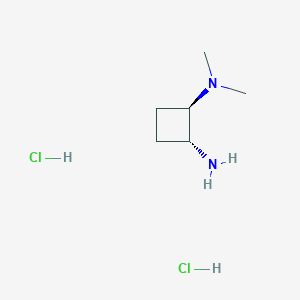
![5-{[(3,4-Dichlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine](/img/structure/B2699028.png)
![(E)-N-[1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclohexyl]-2-phenylethenesulfonamide](/img/structure/B2699034.png)
![3-benzylbenzo[d][1,2,3]triazin-4(3H)-one acetate](/img/structure/B2699035.png)
![[3-Methoxy-3-(trifluoromethyl)cyclobutyl]methanesulfonyl chloride](/img/structure/B2699036.png)
![6-(2-Fluorophenyl)-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2699037.png)
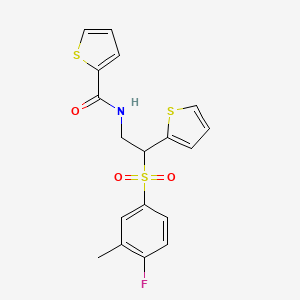

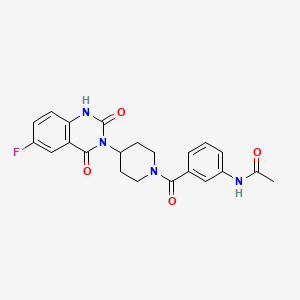
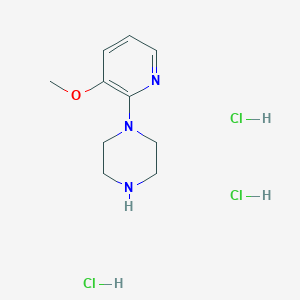
![4-bromo-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide](/img/structure/B2699044.png)
![2-(2-Cyclopropylpyrimidin-4-yl)-6-phenyl-2-azaspiro[3.3]heptane](/img/structure/B2699045.png)
